

Application Notes and Protocols for SJF-0628-Mediated BRAF Degradation

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Compound of Interest

Compound Name: SJF-0628

Cat. No.: B15612786

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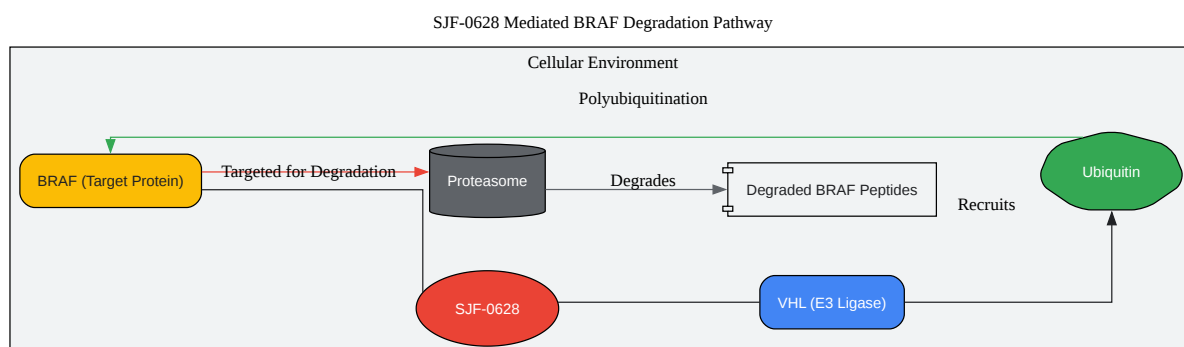
For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-0628 is a potent and selective degrader of BRAF, particularly the V600E mutant, which is a key driver in various cancers.[1] As a Proteolysis Targeting Chimera (PROTAC), **SJF-0628** functions by inducing the ubiquitination and subsequent proteasomal degradation of BRAF.[2] [3] This application note provides detailed protocols for assessing the degradation of BRAF in cancer cell lines using Western blotting following treatment with **SJF-0628**.

Mechanism of Action: SJF-0628

SJF-0628 is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to BRAF. This dual binding brings BRAF into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This targeted protein degradation approach not only reduces the total amount of BRAF protein but also mitigates its downstream signaling through the MAPK pathway, as evidenced by decreased phosphorylation of MEK and ERK.[3]



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SJF-0628 Mediated BRAF Degradation Pathway

Quantitative Data Summary

The following tables summarize the efficacy of **SJF-0628** in various cancer cell lines as reported in the literature.

Table 1: Half-maximal Degradation Concentration (DC50) of **SJF-0628**

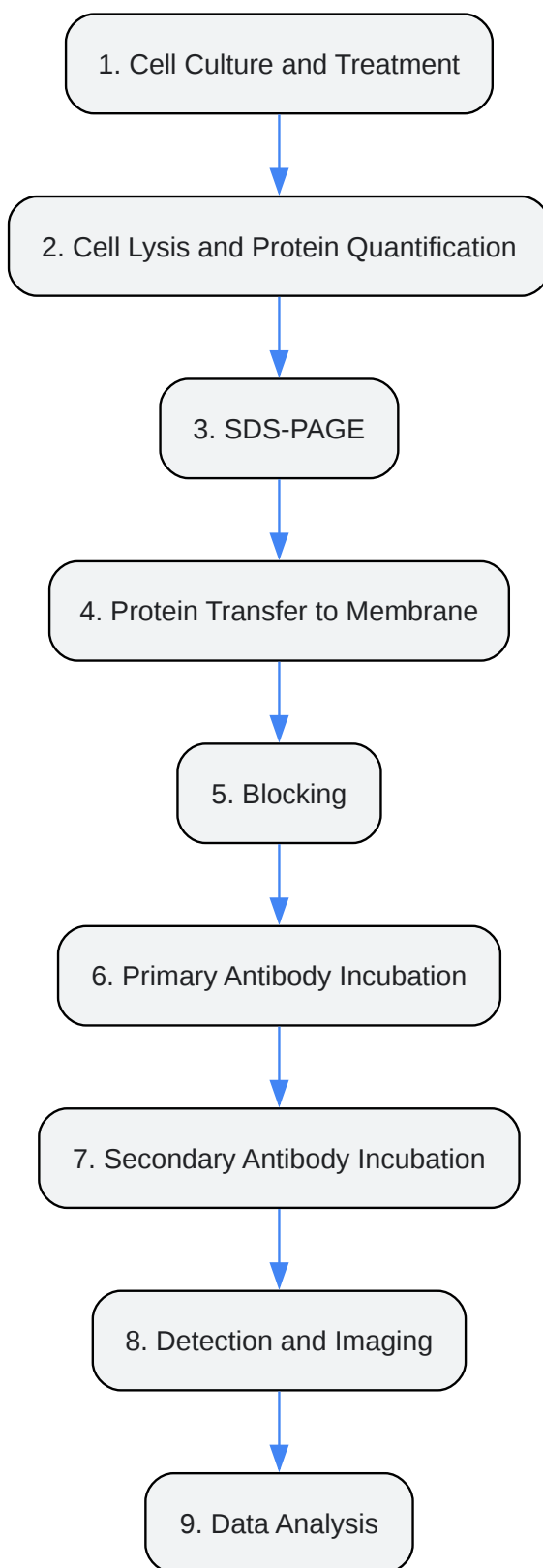
| Cell Line | BRAF Mutation Status | DC50 (nM) | Reference |
|---------------|----------------------|-----------|---------------------|
| SK-MEL-28 | Homozygous V600E | 6.8 - 28 | [3] |
| SK-MEL-239 C4 | p61-BRAF V600E | 72 | |
| SK-MEL-246 | G469A | 15 | |
| H1666 | G466V | 29 | |
| CAL-12-T | G466V | 23 | |

Table 2: Half-maximal Effective Concentration (EC50) for Cell Growth Inhibition by **SJF-0628**

| Cell Line | BRAF Mutation Status | EC50 (nM) | Reference |
|---------------|----------------------|-----------|---------------------|
| SK-MEL-28 | Homozygous V600E | 37 | [3] |
| SK-MEL-239-C4 | p61-BRAF V600E | 218 | |
| DU-4475 | V600E | 163 | [4] |
| Colo-205 | V600E | 37.6 | |
| LS-411N | V600E | 96.3 | |
| HT-29 | V600E | 53.6 | |

Experimental Protocol: Western Blot for BRAF Degradation

This protocol outlines the steps to assess **SJF-0628**-mediated BRAF degradation in cancer cell lines.



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Western Blot Experimental Workflow

1. Materials and Reagents

- Cell Lines: BRAF-mutant cancer cell lines (e.g., SK-MEL-28, A375, Colo-205, DU-4475).
- **SJF-0628**: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
- Cell Culture Medium: As recommended for the specific cell line.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Protein Assay Reagent: BCA or Bradford assay kit.
- Laemmli Sample Buffer (4X)
- SDS-PAGE Gels: Appropriate acrylamide percentage for BRAF (~85 kDa).
- Running Buffer: Tris-Glycine-SDS buffer.
- Transfer Buffer: Tris-Glycine buffer with 20% methanol.
- Membranes: PVDF or nitrocellulose membranes.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-BRAF
 - Rabbit anti-phospho-MEK (pMEK)
 - Rabbit anti-phospho-ERK (pERK)
 - Mouse or Rabbit anti- β -actin or anti-GAPDH (loading control)
- Secondary Antibodies:

- HRP-conjugated anti-rabbit IgG
- HRP-conjugated anti-mouse IgG
- Chemiluminescent Substrate
- Imaging System: Chemiluminescence imager.

2. Cell Treatment

- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of **SJF-0628** (e.g., 10 nM, 100 nM, 1000 nM) for different time points (e.g., 4, 8, 16, 24, 48 hours).[4] Include a DMSO-treated vehicle control.

3. Cell Lysis and Protein Quantification

- After treatment, wash the cells twice with ice-cold PBS.
- Add 100-200 μ L of ice-cold lysis buffer to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube. This is the protein extract.
- Determine the protein concentration of each sample using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer

- Normalize the protein concentration of all samples with lysis buffer.

- Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.

5. Immunoblotting

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the primary antibody (e.g., anti-BRAF, anti-pMEK, anti-pERK, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

- Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the signal using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).

By following this protocol, researchers can effectively evaluate the dose- and time-dependent degradation of BRAF and the inhibition of downstream MAPK signaling induced by **SJF-0628**.

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